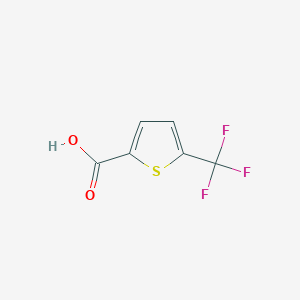

5-(Trifluoromethyl)thiophene-2-carboxylic acid

描述

5-(Trifluoromethyl)thiophene-2-carboxylic acid (CAS: 2147485-13-8) is a heterocyclic carboxylic acid featuring a thiophene ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a carboxylic acid (-COOH) group at the 2-position. Its molecular formula is C₆H₃F₃O₂S, with a molecular weight of 196.15 g/mol. The compound is widely used as a precursor in medicinal chemistry due to its versatile reactivity, particularly in amide coupling reactions for synthesizing bioactive molecules . For instance, it serves as a key intermediate in the synthesis of antibacterial agents targeting Gram-positive bacteria, such as N-(5-methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it advantageous in drug design .

属性

IUPAC Name |

5-(trifluoromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2S/c7-6(8,9)4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPNYGZXGMOELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365903 | |

| Record name | 5-(trifluoromethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128009-32-5 | |

| Record name | 5-(trifluoromethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-(Trifluoromethyl)thiophene-2-carboxylic acid involves the reaction of 5-(Trifluoromethyl)thiophene with carbon dioxide. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully controlled. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced with other groups under specific conditions[][3].

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Various halogenating agents, nucleophiles[][3].

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the thiophene ring[3][3].

科学研究应用

Pharmaceutical Development

5-(Trifluoromethyl)thiophene-2-carboxylic acid plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been identified as potent inhibitors of D-amino acid oxidase, an enzyme implicated in several neurological disorders, including schizophrenia. Structure-activity relationship studies have shown that small substituents on the thiophene ring enhance inhibitory activity, making it a valuable scaffold for drug discovery .

Case Study: D-amino Acid Oxidase Inhibition

Research has demonstrated that various analogs of thiophene-2-carboxylic acids exhibit significant inhibitory effects on D-amino acid oxidase. For instance, compounds with a trifluoromethyl group at the 5-position showed improved potency compared to other substituents, indicating the importance of fluorination in enhancing biological activity .

Material Science

The unique structure of this compound allows for the development of advanced materials with enhanced thermal stability and electrical properties. These characteristics make it suitable for applications in electronics, where materials must withstand high temperatures and maintain conductivity.

Application Example

In material science, this compound can be utilized to create polymers or composites that require specific thermal or electrical properties, potentially leading to innovations in electronic devices and components.

Agricultural Chemistry

In agricultural chemistry, this compound is being explored for its potential use in developing agrochemicals such as herbicides and fungicides. Its fluorinated structure may contribute to the effectiveness and environmental safety of these agrochemicals by enhancing their ability to control pests while minimizing ecological impact .

Research Insights

Studies indicate that fluorinated compounds can exhibit increased bioactivity and reduced toxicity to non-target organisms, making them attractive candidates for sustainable agricultural practices.

Fluorine Chemistry

As a fluorinated compound, this compound is integral to the synthesis of other fluorinated chemicals. These chemicals are essential in various applications, including refrigerants and solvents, due to their unique properties such as low reactivity and high thermal stability.

Industrial Relevance

Fluorinated compounds derived from this compound are valuable in industries ranging from pharmaceuticals to manufacturing, highlighting the compound's versatility.

Summary Table of Applications

| Application Area | Key Uses | Notable Characteristics |

|---|---|---|

| Pharmaceutical Development | Inhibitors for D-amino acid oxidase | Potent biological activity with small substituents |

| Material Science | Advanced materials for electronics | Enhanced thermal stability and electrical properties |

| Agricultural Chemistry | Development of herbicides and fungicides | Effective pest control with reduced environmental impact |

| Fluorine Chemistry | Synthesis of fluorinated chemicals | Unique properties beneficial for various industrial applications |

作用机制

The mechanism of action of 5-(Trifluoromethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

相似化合物的比较

Data Tables

Table 1: Physicochemical Properties

*LogP values estimated using computational tools.

Structural-Activity Relationships (SAR)

- Electron-withdrawing substituents (-CF₃, -NO₂) improve inhibitory potency against enzymes like DHFR by stabilizing charge-transfer interactions .

- Fused aromatic systems (e.g., benzo[b]thiophene) enhance π-π stacking with protein residues, as seen in nematicidal activity .

生物活性

5-(Trifluoromethyl)thiophene-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiophene ring with a carboxylic acid group at the 2-position and a trifluoromethyl group at the 5-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoromethyl group significantly increases the compound's reactivity and binding affinity to enzymes and receptors involved in several biological pathways:

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of D-amino acid oxidase (DAO), with structure-activity relationship (SAR) studies highlighting that small substituents on the thiophene ring can enhance inhibitory potency .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain under investigation.

- Anti-inflammatory Effects : Thiophene derivatives, including this compound, have shown promise in inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .

Antitumor Activity

Research indicates that this compound may serve as a scaffold for developing antitumor agents. It has been studied for its potential to inhibit pathways related to epidermal growth factor receptor (EGFR), a key target in cancer therapy. For instance, compounds structurally similar to this acid have demonstrated significant antitumor activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and PC-3 (prostate) cells .

Anti-inflammatory Activity

Thiophene-based compounds have shown anti-inflammatory properties in various models. For example, compounds with similar structures have been reported to reduce inflammation by modulating cytokine expression and inhibiting mast cell degranulation .

Case Studies

- D-amino Acid Oxidase Inhibition : A study demonstrated that this compound analogs exhibited IC50 values as low as 0.09 µM against DAO, indicating strong inhibitory potential .

- Anti-inflammatory Effects : In vivo studies showed that thiophene derivatives could significantly reduce inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Data Summary

| Activity | IC50 Values | Mechanism |

|---|---|---|

| D-amino Acid Oxidase | 0.09 µM | Competitive inhibition |

| COX Inhibition | 29.2 µM | Enzyme inhibition |

| Cytokine Modulation | Varies | Inhibition of TNF-α and IL-8 expression |

常见问题

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with the trifluoromethyl group appearing as a distinct singlet in ¹⁹F NMR.

- HPLC : Ensures >95% purity, essential for biological studies .

- X-ray Crystallography : SHELXL software refines crystal structures, though fluorine atoms pose challenges due to their high electron density, requiring high-resolution data for accurate modeling .

How should researchers handle stability and reactivity challenges during storage and experimental use?

Advanced Research Focus

The compound is stable under normal conditions but decomposes in the presence of strong acids/bases or oxidizers, releasing CO, CO₂, and sulfur oxides . Storage recommendations:

- Use airtight containers under inert gas (N₂/Ar).

- Avoid exposure to moisture (hygroscopic degradation).

- Compatibility testing of gloves/materials is mandatory; nitrile gloves are often suitable for short-term handling .

What strategies resolve contradictions in spectroscopic or crystallographic data?

Advanced Research Focus

Discrepancies between experimental and computational data (e.g., bond lengths in X-ray structures) require cross-validation:

- Compare multiple techniques (NMR, IR, mass spectrometry).

- Use SHELX parameter constraints to refine fluorine atom positions in crystallography .

- Re-examine synthetic intermediates for byproducts (e.g., via LC-MS) that might skew results .

How is this compound applied in drug discovery, and what purity standards are required?

Advanced Research Focus

The trifluoromethyl group enhances bioavailability and metabolic stability, making the compound a key intermediate in kinase inhibitors or Nurr1 agonists. For biological assays, >95% purity (verified by HPLC/qNMR) is mandatory to avoid off-target effects . Case studies include its use in synthesizing spirocyclic analogs for neurodegenerative disease targets .

What are the challenges in crystallographic refinement of this compound?

Q. Advanced Research Focus

- Electron Density Artifacts : Fluorine’s high electron density can obscure adjacent atoms. Use high-resolution data (>1.0 Å) and SHELXL’s restraints for thermal parameters .

- Twinned Crystals : Common with fluorinated compounds; SHELXD/SHELXE can deconvolute overlapping reflections .

How do researchers assess toxicity and safety without compound-specific data?

Basic Research Focus

Extrapolate from thiophene-2-carboxylic acid analogs:

- Wear PPE (respirators for dust control, chemical-resistant gloves) .

- Follow EN 14042 guidelines for workplace exposure monitoring .

- Assume potential irritancy; conduct Ames tests for mutagenicity .

What methodologies predict the ecological impact of this compound?

Q. Advanced Research Focus

- QSAR Models : Estimate biodegradability and toxicity in lieu of experimental PNEC data.

- Partition Coefficients (LogP) : Predict bioaccumulation using OECD guidelines.

- Waste Management : Incinerate at high temperatures with scrubbers for sulfur oxides .

How does the trifluoromethyl group influence electronic properties and reactivity?

Q. Advanced Research Focus

- Electron-Withdrawing Effect : Reduces pKa of the carboxylic acid (enhancing solubility in polar solvents).

- Steric Effects : Hinders nucleophilic attack at the 2-position, directing reactions to the 5-position.

- Computational studies (DFT) quantify these effects, aiding in reaction pathway design .

What are the limitations in current synthetic methods, and how can they be addressed?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。